4-(2-Chloronicotinamido)butanoic acid is an organic compound characterized by its unique structure and functional groups. It contains a chloronicotinamide moiety linked to a butanoic acid chain, which suggests potential applications in medicinal chemistry and biochemistry. This compound is classified under the category of amino acids and derivatives, specifically as a chlorinated derivative of nicotinic acid.
This compound can be synthesized through various chemical processes, typically involving the reaction of chloronicotinamide with butanoic acid derivatives. The synthesis methods may vary based on the desired purity and yield.
4-(2-Chloronicotinamido)butanoic acid is classified as:
The synthesis of 4-(2-Chloronicotinamido)butanoic acid can be achieved through several methods, including:
4-(2-Chloronicotinamido)butanoic acid can participate in various chemical reactions:
4-(2-Chloronicotinamido)butanoic acid has potential applications in:
4-(2-Chloronicotinamido)butanoic acid is a systematic name that precisely defines its molecular architecture according to IUPAC conventions. The name specifies three critical components: (1) the "2-chloronicotinamido" segment denotes a nicotinamide derivative chlorinated at the 2-position of its pyridine ring; (2) the "butanoic acid" portion indicates a four-carbon aliphatic carboxylic acid chain; and (3) the connecting "amido" bond reveals the compound is formed through an amide linkage between the chlorinated heterocycle and the aliphatic acid [4]. This nomenclature follows patterns observed in structurally related compounds like 2-Chloro-4-(diaminomethylideneamino)butanoic acid (PubChem CID: 434860), where positional descriptors define substituent locations on both cyclic and chain components [4].
Structurally, the compound represents a hybrid molecule integrating three key domains:
This molecular architecture places it within the broader class of heteroaromatic-carboxylic acid conjugates, sharing characteristics with co-crystal formers like 2-chloro-4-nitrobenzoic acid and 2,4-dihydroxybenzoic acid that exhibit pharmaceutical relevance through supramolecular interactions [1] [3]. The presence of both hydrogen-bond donor (carboxylic acid, amide N-H) and acceptor (pyridine nitrogen, carbonyl oxygen, chlorine) groups enables diverse solid-state packing motifs and molecular recognition events critical to its chemical behavior.
Table 1: Structural Domains and Functional Features
Molecular Domain | Structural Features | Potential Roles |
---|---|---|
2-Chloronicotinoyl moiety | Chlorinated pyridine ring; Amide carbonyl | Aromatic stacking; Halogen bonding; H-bond acceptance |
Butanoic acid chain | -CH₂-CH₂-CH₂-COOH; Terminal carboxylic acid | Conformational flexibility; H-bond donation/acceptance |
Amide linkage | -C(O)NH-; Planar configuration | Structural rigidity; Additional H-bond donor/acceptor |
While direct historical records of 4-(2-Chloronicotinamido)butanoic acid are limited in the available literature, its structural analogs and synthetic pathways provide contextual clues about its emergence. Nicotinamide derivatives gained significant attention in pharmaceutical co-crystal research following landmark studies in the early 2000s that demonstrated their ability to form stable hydrogen-bonded networks with carboxylic acids [1] [3]. The specific incorporation of chlorine at the pyridine 2-position likely arose from halogen bonding research that accelerated around 2010, when studies showed chloro-substituted nicotinamides could generate co-crystals with enhanced thermal stability compared to parent compounds [1].
The compound's synthetic logic follows reaction pathways established for analogous amide conjugates. For instance, the synthesis of 4-[(2-Chloroethyl)sulfonyl]butanoic acid (CAS 121315-24-0) exemplifies similar coupling strategies between functionalized heterocycles and butanoic acid derivatives [6]. The development of 4-(2-Chloronicotinamido)butanoic acid probably occurred between 2010-2020 as part of broader explorations into halogen-functionalized pharmaceutical intermediates, coinciding with advances in:
4-(2-Chloronicotinamido)butanoic acid exhibits multifaceted significance stemming from its hybrid structure, which integrates pharmaceutically relevant domains into a single molecular entity:
Supramolecular Synthon Versatility: The compound serves as an exemplary building block for crystal engineering, combining three distinct interaction motifs:
Table 2: Functional Group Interactions and Pharmaceutical Relevance
Functional Group | Interaction Type | Pharmaceutical Application | Precedent Example |
---|---|---|---|
2-Chloropyridine | Halogen bonding (Cl···O/N) | Co-crystal stabilization | (2-Cl-4-NO₂-C₆H₃CO₂H):(nicotinamide) co-crystal [1] |
Aliphatic carboxylic acid | Hydrogen bonding (homodimer) | Solubility modification | 2,4-Dihydroxybenzoic acid co-crystals [3] |
Amide linker | Hydrogen bonding (heterosynthon) | Bioisosteric replacement | Nicotinamide-antibiotic conjugates [2] |
Biological Precursor Potential: The molecule serves as a versatile intermediate in medicinal chemistry:
Synthetic Utility: The molecule's functional groups enable diverse derivatization:
The compound exemplifies modern trends in multifunctional intermediate design, combining halogenated pharmacophores with flexible carboxylic acid linkers—an approach validated in FDA-approved drugs containing trifluoromethyl groups that similarly leverage halogenated motifs for enhanced binding and metabolic stability [5]. Its structural duality enables applications spanning crystal engineering, prodrug development, and metallo-pharmaceutical design, positioning it as a versatile scaffold in contemporary chemical research.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8